molecular formula C15H30 B13875816 Pentadec-7-ene

Pentadec-7-ene

Cat. No.: B13875816
M. Wt: 210.40 g/mol
InChI Key: ZXFYKYSBFXNVIG-UHFFFAOYSA-N
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Description

Contextualization within Olefin Chemistry

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. savemyexams.com This double bond is a reactive functional group, making alkenes valuable starting materials for a wide array of chemical transformations. savemyexams.commdpi.com Pentadec-7-ene, with its 15-carbon chain and a double bond at the seventh position, is a representative example of a long-chain internal olefin. The position of the double bond influences its reactivity and physical properties, distinguishing it from terminal alkenes (where the double bond is at the end of the chain) or other internal isomers. Research into compounds like pentadec-7-ene contributes to the fundamental understanding of olefin chemistry, including addition reactions, oxidation, and polymerization.

Significance of Long-Chain Alkenes in Scientific Inquiry

Long-chain alkenes are crucial in various scientific and industrial domains. They serve as key intermediates in the synthesis of a diverse range of products, including surfactants, polymers, and pharmaceuticals. mdpi.com The selective functionalization of long-chain alkenes is an active area of research, with methods like hydroboration-isomerization being explored to convert internal olefins into more versatile terminal functional groups. uantwerpen.be Furthermore, many long-chain alkenes and their derivatives are found in nature, playing roles as pheromones and semiochemicals in insect communication. The synthesis and study of these compounds are therefore vital for fields such as chemical ecology and pest management.

Overview of Research Trajectories for Pentadec-7-ene

Research involving pentadec-7-ene has followed several distinct trajectories. One significant area of investigation is its synthesis. Various methods have been developed and optimized to produce pentadec-7-ene with high stereoselectivity, yielding either the (Z)- (cis) or (E)- (trans) isomer. rsc.org Another major research focus is its application as a precursor in the synthesis of more complex molecules. For instance, derivatives of pentadec-7-ene have been explored for their potential biological activities. academicjournals.orgplantarchives.orgcu.edu.eg Additionally, studies have identified pentadec-7-ene as a component of certain biological systems, prompting further investigation into its natural occurrence and function. nih.gov

Chemical and Physical Properties of Pentadec-7-ene

The chemical and physical properties of pentadec-7-ene are fundamental to its handling, reactivity, and identification.

Table 1: General Properties of Pentadec-7-ene

Property Value
Molecular Formula C15H30
Molecular Weight 210.4 g/mol

Data sourced from multiple references. guidechem.comcymitquimica.com

The two geometric isomers, (Z)-7-Pentadecene and (E)-7-Pentadecene, arise from the restricted rotation around the carbon-carbon double bond. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the alkyl groups attached to the double bond. This difference in geometry can lead to variations in their physical properties, such as boiling point and density, as well as their reactivity and biological activity.

Synthesis and Manufacturing of Pentadec-7-ene

The synthesis of pentadec-7-ene can be achieved through various laboratory methods, with some having the potential for larger-scale production.

One common laboratory-scale approach is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide. This method is highly versatile and allows for the controlled formation of the double bond. Another significant method is olefin metathesis , a powerful reaction that enables the rearrangement of alkene bonds, often catalyzed by transition metal complexes.

Research has also demonstrated the synthesis of pentadec-7-ene through the reductive elimination of vicinal benzoyloxy-sulphones, which has been shown to produce a mixture of trans and cis isomers. rsc.org Furthermore, a bacterial pathway involving the enzyme OleC has been identified to produce (Z)-pentadec-7-ene from 2-hexyl-3-hydroxydecanoic acid. nih.gov

For potential industrial-scale production, catalytic cracking of longer-chain hydrocarbons is a common method for producing a mixture of smaller alkanes and alkenes. savemyexams.com While not specific to pentadec-7-ene, this process is a major source of olefins in the chemical industry.

Applications of Pentadec-7-ene in Scientific Research

Pentadec-7-ene and its derivatives have found applications in various areas of scientific research.

Chemical Intermediate

A primary application of pentadec-7-ene is as a chemical intermediate in the synthesis of other organic compounds. Its double bond can be subjected to a variety of chemical transformations, such as epoxidation, to introduce new functional groups. mdpi.com For example, a brominated derivative, 7-bromomethyl-pentadec-7-ene, has been identified in studies and serves as a functionalized version of the parent alkene. academicjournals.orgplantarchives.orgcu.edu.egnih.gov

Pheromone Research

Long-chain alkenes are common components of insect pheromones. While specific research on pentadec-7-ene as a pheromone is not extensively detailed in the provided context, the study of related long-chain olefins is a significant aspect of chemical ecology. The synthesis of specific isomers of these alkenes is crucial for investigating insect behavior and developing environmentally benign pest control strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYKYSBFXNVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pentadec 7 Ene and Its Derivatives

Stereoselective Synthesis Approaches

The geometry of the double bond in Pentadec-7-ene, whether cis (Z) or trans (E), is crucial and can be controlled through several established olefination reactions. These methods typically involve the coupling of two smaller carbon fragments, such as C7 and C8 units.

Z-Selective Preparations

The synthesis of (Z)-Pentadec-7-ene, the cis-isomer, is reliably achieved using methods that favor the formation of Z-alkenes.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. Specifically, the use of non-stabilized or semi-stabilized ylides leads predominantly to the formation of (Z)-alkenes. organic-chemistry.orglibretexts.orgmdpi.com For the synthesis of (Z)-Pentadec-7-ene, this would involve the reaction of an octyltriphenylphosphonium ylide with heptanal (B48729). The ylide is generated by treating octyltriphenylphosphonium bromide with a strong, non-nucleophilic base. The steric interactions in the transition state of the reaction favor the kinetic product, which is the cis-isomer. libretexts.org

Partial Hydrogenation of Alkynes: Another highly effective method is the partial hydrogenation of the corresponding alkyne, Pentadec-7-yne. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding the cis-isomer with high selectivity. The catalyst's surface deactivation prevents over-reduction to the corresponding alkane.

E-Selective Preparations

The synthesis of (E)-Pentadec-7-ene, the trans-isomer, utilizes olefination methods known to favor the thermodynamic E-product.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful modification of the Wittig reaction that typically yields (E)-alkenes with high stereoselectivity. conicet.gov.arnrochemistry.comwikipedia.org This method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. For (E)-Pentadec-7-ene, diethyl octylphosphonate would be deprotonated with a base like sodium hydride to form a nucleophilic carbanion, which then reacts with heptanal. The resulting intermediate eliminates to form the thermodynamically more stable trans-alkene. wikipedia.org

Julia-Kocienski Olefination: This one-pot modification of the classical Julia olefination provides excellent (E)-selectivity. chem-station.comorganic-chemistry.orgmdpi.com The reaction involves a sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, and an aldehyde. organic-chemistry.org The synthesis of (E)-Pentadec-7-ene would employ an octyl PT-sulfone which, upon deprotonation, reacts with heptanal to form the trans-alkene. The high (E)-selectivity is a key advantage of this method. mdpi.compreprints.org

Dissolving Metal Reduction of Alkynes: The reduction of Pentadec-7-yne using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures is a classic and effective method for producing (E)-Pentadec-7-ene. The reaction proceeds via a radical anion intermediate, and the anti-addition of two hydrogen atoms results in the formation of the trans-alkene.

Method Reactants Key Reagents Predominant Isomer Reference(s)
Wittig ReactionHeptanal, Octyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)Z organic-chemistry.orglibretexts.org
Alkyne HydrogenationPentadec-7-yneH₂, Lindlar's CatalystZ
Horner-Wadsworth-EmmonsHeptanal, Diethyl octylphosphonateBase (e.g., NaH)E conicet.gov.arnrochemistry.comwikipedia.org
Julia-Kocienski OlefinationHeptanal, Octyl PT-sulfoneBase (e.g., KHMDS)E chem-station.comorganic-chemistry.org
Dissolving Metal ReductionPentadec-7-yneNa or Li, liquid NH₃E

Alkene Metathesis Strategies

Alkene metathesis has emerged as a powerful C-C bond-forming reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock.

Cross-Metathesis Reactions Involving Pentadec-7-ene Precursors

Cross-metathesis (CM) offers a direct route to Pentadec-7-ene by coupling two smaller alkenes. The self-metathesis of 1-octene (B94956) can produce 7-tetradecene, a close homologue, demonstrating the principle's viability. core.ac.uk A targeted synthesis of Pentadec-7-ene would involve the cross-metathesis of 1-octene and 1-heptene. However, a significant challenge in CM between two different terminal alkenes is controlling the product distribution, as it can lead to a statistical mixture of the desired cross-product alongside two homo-dimerization products. Research into the cross-metathesis of palm oil with 1-octene has shown that Hoveyda-Grubbs catalysts can be highly efficient, achieving high conversion rates. tandfonline.comtandfonline.comresearchgate.net This suggests that with appropriate catalyst selection and optimization of reaction conditions, the formation of Pentadec-7-ene from precursor olefins is a feasible strategy.

Reaction Type Reactants Catalyst Example Product Reference(s)
Self-Metathesis1-OcteneRe₂O₇/Al₂O₃7-Tetradecene core.ac.uk
Cross-Metathesis1-Octene, Triolein (Palm Oil)Hoveyda-Grubbs 2nd Gen.1-Decene, Glyceryl tri-9-decenoate tandfonline.comtandfonline.comresearchgate.net
Proposed Cross-Metathesis1-Octene, 1-HepteneGrubbs or Schrock CatalystPentadec-7-ene

Ring-Closing Metathesis for Related Structures

Ring-closing metathesis (RCM) is not a method for synthesizing acyclic alkenes like Pentadec-7-ene itself. Instead, it is a premier strategy for the formation of cyclic compounds. It is particularly powerful for creating macrocycles that are otherwise difficult to synthesize. For instance, RCM has been employed in the synthesis of complex natural product precursors, such as in the formation of a bicyclo[9.3.1]pentadec-7-ene derivative, a key intermediate for phomactins. rsc.org In this context, a diene precursor undergoes an intramolecular metathesis reaction, catalyzed by a ruthenium complex, to form a large ring containing a double bond, with the expulsion of ethylene.

Alkyne Conversion Techniques

The synthesis and subsequent conversion of an alkyne precursor provide a versatile and robust pathway to either the Z or E isomer of Pentadec-7-ene. The key intermediate for these methods is Pentadec-7-yne.

This alkyne can be readily synthesized via the alkylation of a terminal alkyne. libretexts.orgutexas.edu A common approach involves the deprotonation of a terminal alkyne, such as 1-octyne, with a strong base like sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion. This anion is then reacted with a primary alkyl halide, such as 1-bromoheptane, in an S_N2 reaction to form the new carbon-carbon bond, yielding the internal alkyne, Pentadec-7-yne. libretexts.orgcolorado.edu

Once Pentadec-7-yne is obtained, it can be stereoselectively reduced to either the cis or trans alkene as described in section 2.1. This two-step sequence—alkyne formation followed by stereoselective reduction—offers excellent control over the final alkene geometry.

Partial Hydrogenation Protocols

Partial hydrogenation of alkynes is a primary method for the stereoselective synthesis of alkenes. The choice of catalyst is critical to prevent over-reduction to the corresponding alkane and to control the stereochemistry of the resulting alkene. libretexts.orglumenlearning.com

For the synthesis of (Z)-pentadec-7-ene (the cis isomer), Lindlar's catalyst is a widely used reagent. masterorganicchemistry.com This "poisoned" catalyst, typically composed of palladium on calcium carbonate treated with lead acetate and quinoline, deactivates the catalyst's activity just enough to allow for the reduction of an alkyne to a cis-alkene without further reduction. libretexts.orglumenlearning.com The syn-addition of two hydrogen atoms to the same face of the alkyne leads to the exclusive formation of the cis isomer. chemistrysteps.com

Catalyst SystemSubstrateProductKey Features
H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)7-Pentyne(Z)-Pentadec-7-eneHigh selectivity for the cis-alkene; prevents over-reduction to pentadecane (B166386). libretexts.orglumenlearning.commasterorganicchemistry.com

Other Semihydrogenation Methods

Beyond Lindlar's catalyst, other methods are available for the semihydrogenation of alkynes. The P-2 nickel catalyst, a nickel-boride complex, offers another route to cis-alkenes. jove.com Similar to Lindlar's catalyst, the P-2 catalyst facilitates the syn-addition of hydrogen, yielding the (Z)-isomer. jove.comrsc.org

Conversely, to obtain (E)-pentadec-7-ene (the trans isomer), a dissolving metal reduction is employed. libretexts.org This reaction typically uses sodium or lithium metal in liquid ammonia at low temperatures (around -33°C). masterorganicchemistry.comjove.com The mechanism involves the anti-addition of hydrogen atoms across the triple bond, leading to the formation of the more stable trans-alkene. byjus.comyoutube.com

Reagent/CatalystSubstrateProductStereochemistry
P-2 Nickel Catalyst (Nickel-boride complex)7-Pentyne(Z)-Pentadec-7-enecis (syn-addition) jove.comrsc.org
Sodium (Na) in liquid Ammonia (NH₃)7-Pentyne(E)-Pentadec-7-enetrans (anti-addition) masterorganicchemistry.combyjus.com

Nucleophilic Substitution and Coupling Reactions

Carbon-Carbon Bond Formation Methodologies

The construction of the fifteen-carbon backbone of pentadec-7-ene can be achieved through various carbon-carbon bond-forming reactions. These methods are fundamental in organic synthesis for building complex molecules from simpler precursors. numberanalytics.com

Grignard Reactions: Grignard reagents, with the general formula R-MgX, are potent nucleophiles used to form new carbon-carbon bonds. byjus.comalevelchemistry.co.uk For instance, a Grignard reagent derived from a seven-carbon alkyl halide could react with an eight-carbon aldehyde or ketone, followed by dehydration of the resulting alcohol, to form pentadec-7-ene. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub Iron-catalyzed cross-coupling reactions between Grignard reagents and alkenyl electrophiles are particularly efficient for creating specific alkyl-alkenyl linkages found in many insect pheromones. beilstein-journals.org

Wittig Reaction: The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. It utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. nus.edu.sg To synthesize pentadec-7-ene, one could react a seven-carbon phosphonium ylide with an eight-carbon aldehyde, or vice versa. The stereochemistry of the resulting alkene can often be controlled by the choice of reactants and reaction conditions.

Olefin Metathesis: This powerful reaction redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those containing ruthenium (Grubbs' catalysts) or molybdenum. libretexts.orgwikipedia.org Cross-metathesis between two smaller terminal alkenes, for example, 1-octene and 1-nonene, could theoretically produce pentadec-7-ene, although controlling the product distribution and stereoselectivity can be challenging. libretexts.orgsigmaaldrich.com This method is noted for creating fewer by-products compared to other organic reactions. wikipedia.org Ring-closing metathesis is also a key strategy in the synthesis of some insect pheromones. rsc.org

Functional Group Interconversions Leading to Pentadec-7-ene

The double bond in pentadec-7-ene can also be introduced through the modification of a pre-existing fifteen-carbon skeleton.

Dehydration of Alcohols: The elimination of water from an alcohol (dehydration) is a classic method for alkene synthesis. scielo.org.mx Acid-catalyzed dehydration of 7-pentadecanol (B3052406) would yield a mixture of pentadecene isomers, including pentadec-7-ene. The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Dehydrohalogenation of Alkyl Halides: Similar to alcohol dehydration, the elimination of a hydrogen halide from an alkyl halide can produce an alkene. nus.edu.sg Treating a 7-halopentadecane (e.g., 7-bromopentadecane) with a strong base would induce an elimination reaction to form pentadec-7-ene. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Biocatalytic and Chemoenzymatic Synthesis Routes

Modern synthetic chemistry is increasingly turning to enzymes as catalysts to perform reactions with high selectivity and under mild conditions.

While specific enzymatic routes to pentadec-7-ene are not widely documented, research into the biosynthesis of long-chain alkenes is a growing field. cas.cn For instance, unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes. mdpi.comnih.govresearchgate.net Although this is a functionalization reaction rather than a synthesis of the backbone, it highlights the potential of enzymes to modify long-chain hydrocarbons.

Chemoenzymatic processes, which combine chemical and enzymatic steps, offer powerful strategies. A recent development involves a triple-catalytic cooperative chemoenzymatic process using lipase, acridine, and cobaloxime to convert plant oils directly into long-chain terminal alkenes. nih.gov Such approaches could potentially be adapted for the synthesis of internal alkenes like pentadec-7-ene from renewable feedstocks.

Green Chemistry Approaches in Pentadec-7-ene Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.com

In the context of pentadec-7-ene synthesis, several of the aforementioned methods can be adapted to be "greener."

Catalyst Choice: Olefin metathesis is considered a green technology because it is a highly efficient catalytic reaction that often generates minimal waste. wikipedia.orgsigmaaldrich.com The use of solid acid catalysts, such as activated bentonitic clays, for alcohol dehydration offers a greener alternative to corrosive liquid acids like sulfuric acid. scielo.org.mxresearchgate.net

Solvent Selection: The use of supercritical carbon dioxide (scCO₂) as a solvent for reactions like hydrogenation is a notable green approach. pnas.org scCO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture, simplifying product purification and catalyst recycling. pnas.org

Atom Economy: Reactions like olefin metathesis and catalytic additions are inherently more atom-economical than multi-step syntheses involving protecting groups or wasteful reagents like the Wittig reaction, which produces triphenylphosphine (B44618) oxide as a byproduct. nus.edu.sg

Renewable Feedstocks: A key goal of green chemistry is the use of renewable resources. Research into converting fatty acids and triglycerides from vegetable oils into long-chain alkenes via methods like decarbonylative dehydration or cross-metathesis points towards a sustainable future for the production of chemicals like pentadec-7-ene. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Pentadec 7 Ene

Olefinic Transformations

The reactivity of the double bond in pentadec-7-ene is the focal point of its chemistry, allowing for a range of addition and rearrangement reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction for alkenes, where the electron-rich double bond attacks an electrophilic species. ibchem.comchemistrystudent.com The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. ibchem.com

For a symmetrical internal alkene like pentadec-7-ene, the addition of a protic acid like hydrogen bromide (HBr) would proceed via the formation of a secondary carbocation at either carbon 7 or 8. Subsequent attack by the bromide ion would result in a mixture of 7-bromopentadecane and 8-bromopentadecane. Due to the structural similarity of the two possible carbocation intermediates, a nearly equal mixture of the two constitutional isomers is expected.

The general mechanism involves the protonation of the double bond to form the more stable carbocation, followed by nucleophilic attack. rutgers.edu In the case of pentadec-7-ene, both possible carbocations are secondary and exhibit similar stability.

Table 1: Predicted Products of Electrophilic Addition to Pentadec-7-ene

Reactant Reagent Predicted Major Product(s)
Pentadec-7-ene HBr 7-Bromopentadecane and 8-Bromopentadecane
Pentadec-7-ene H₂O, H⁺ Pentadecan-7-ol and Pentadecan-8-ol

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu Most of these reactions require conjugated π-systems.

For a non-conjugated alkene like pentadec-7-ene, the most relevant pericyclic reaction is the ene reaction . The ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu In an intramolecular context, if a suitable functional group were present elsewhere in the chain, pentadec-7-ene could potentially undergo an ene reaction. However, as a simple hydrocarbon, it is not predisposed to this reaction type without an appropriate reaction partner. Other pericyclic reactions like the Diels-Alder cycloaddition or electrocyclic ring-closing are not applicable to pentadec-7-ene in its ground state. alchemyst.co.ukmasterorganicchemistry.com

Oxidative Degradation Pathways

The double bond of pentadec-7-ene is susceptible to cleavage by strong oxidizing agents.

Ozonolysis Studies

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). masterorganicchemistry.combyjus.com The initial reaction forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). libretexts.orgarkat-usa.org This ozonide can then be worked up under reductive or oxidative conditions to yield different products. masterorganicchemistry.com

For pentadec-7-ene, ozonolysis followed by a reductive workup (e.g., with zinc dust and water or dimethyl sulfide) would cleave the double bond to yield two aldehyde molecules: heptanal (B48729) and octanal.

Reaction Scheme: Ozonolysis of Pentadec-7-ene (Reductive Workup)

Generated code

If an oxidative workup (e.g., with hydrogen peroxide) is used, the resulting aldehydes would be oxidized to carboxylic acids. masterorganicchemistry.com In this case, the products would be heptanoic acid and octanoic acid.

Table 2: Products of Ozonolysis of Pentadec-7-ene

Workup Condition Product 1 Product 2
Reductive (e.g., Zn/H₂O) Heptanal Octanal

This table illustrates the expected products from the ozonolysis of pentadec-7-ene based on well-established ozonolysis reaction mechanisms. masterorganicchemistry.combyjus.com

Permanganate (B83412) Oxidation Mechanisms

Potassium permanganate (KMnO₄) is a strong oxidizing agent that reacts with alkenes under different conditions to yield different products. libretexts.orgwikipedia.org

Under cold, dilute, and alkaline or neutral conditions, potassium permanganate will oxidize pentadec-7-ene to a diol via syn-addition, forming pentadecane-7,8-diol. libretexts.orglibretexts.org The purple permanganate solution is decolorized during this reaction, which is a classic qualitative test for unsaturation.

Under hot, acidic, or concentrated basic conditions, the permanganate is a much stronger oxidizing agent and will cleave the double bond. libretexts.orglibretexts.org For an internal alkene like pentadec-7-ene, where each carbon of the double bond is attached to a hydrogen atom, the products of this oxidative cleavage are two carboxylic acids. savemyexams.com The reaction proceeds through the diol intermediate, which is further oxidized to cleave the carbon-carbon bond. Therefore, the oxidation of pentadec-7-ene with hot, acidic KMnO₄ would yield heptanoic acid and octanoic acid.

Table 3: Products of Permanganate Oxidation of Pentadec-7-ene

Reaction Conditions Predicted Major Product(s)
Cold, dilute, alkaline KMnO₄ Pentadecane-7,8-diol

This table is based on the known reactivity of alkenes with potassium permanganate under varying conditions. libretexts.orglibretexts.org

Atmospheric Oxidation Processes (e.g., NO3 Radical Interactions)

The atmospheric fate of unsaturated hydrocarbons like pentadec-7-ene is significantly influenced by oxidation processes. During the nighttime, in the absence of photolysis, the nitrate (B79036) radical (NO₃) becomes a primary oxidant in the troposphere. d-nb.infocopernicus.org The reaction between an alkene and the NO₃ radical is a critical atmospheric process that can lead to the formation of secondary organic aerosols and other atmospheric pollutants. nih.gov

The reaction is initiated by the electrophilic addition of the NO₃ radical to the electron-rich double bond of pentadec-7-ene. This addition is the predominant pathway due to lower potential energy barriers compared to hydrogen abstraction. nih.gov This process results in the formation of a nitrooxy alkyl radical intermediate. This radical can then undergo several subsequent reactions, including reacting with molecular oxygen (O₂) to form a nitrooxy peroxy radical (RO₂).

These peroxy radicals are key intermediates in atmospheric chemistry. They can react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂) to form a variety of products, including organic nitrates, hydroperoxides, and other oxygenated compounds. reading.ac.uk For instance, the reaction of the nitrooxy peroxy radical with HO₂ can lead to the formation of isoprene (B109036) nitrooxy hydroperoxide (INP) in the case of isoprene oxidation. reading.ac.uk A similar pathway can be expected for pentadec-7-ene. The specific products formed will depend on the atmospheric conditions, such as the concentrations of NOx (NO + NO₂) and other radical species. d-nb.info

Table 1: Postulated Atmospheric Oxidation of Pentadec-7-ene by NO₃ Radical

Reactants Intermediate Species Potential Products
Pentadec-7-ene, NO₃ Nitrooxy pentadecyl radical Nitrooxy pentadecyl peroxy radical
Nitrooxy pentadecyl peroxy radical, HO₂ - Nitrooxy pentadecanol, Nitrooxy pentadecanal
Nitrooxy pentadecyl peroxy radical, NO - Nitrooxy pentadecanone, other nitrates

Reductive Processes

Catalytic Hydrogenation to Saturated Analogs

Catalytic hydrogenation is a fundamental chemical reaction that converts unsaturated compounds, such as alkenes, into their saturated counterparts. libretexts.org For pentadec-7-ene, this process involves the addition of hydrogen (H₂) across the double bond to yield its saturated analog, pentadecane (B166386). This reaction is thermodynamically favorable as it results in a more stable, lower-energy product. libretexts.org

The reaction requires a metal catalyst to proceed at a reasonable rate by lowering the activation energy. libretexts.org Commonly used catalysts include finely divided metals such as platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgtcichemicals.com The mechanism involves the adsorption of both the alkene and hydrogen molecules onto the surface of the catalyst. The hydrogen atoms are then transferred from the metal surface to the carbon atoms of the double bond, resulting in the formation of the alkane, which then desorbs from the catalyst surface. libretexts.org

Table 2: Catalytic Hydrogenation of Pentadec-7-ene

Reactant Product Typical Catalysts

This reaction is a standard procedure in organic synthesis for removing a double bond. For example, in the synthesis of semiochemicals from cashew nut shell liquid, cardanol (B1251761) was hydrogenated to its saturated derivative as an early step. ajol.info

Other Reduction Chemistries

Beyond catalytic hydrogenation, other chemical methods can achieve the reduction of double bonds, although they are often employed in more complex molecules where selectivity is a key concern. For instance, diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidizing agent, can reduce alkenes.

In specific synthetic contexts, other reducing agents are used. For example, sodium borohydride (B1222165) (NaBH₄) was used in the reduction of a ketone in the synthesis of macrocyclic precursors. rsc.org In another case, Red-Al was used for the 1,4-conjugate reduction of an α,β-unsaturated ketone. chinesechemsoc.org While these reagents are not the primary choice for simple alkene reduction, their application in more functionalized systems highlights the diversity of reduction chemistries available. A patent also describes the reduction of a tosylhydrazone using borohydrides like sodium cyanoborohydride. google.com

Functionalization of the Alkene Moiety

The double bond in pentadec-7-ene is a prime site for introducing new functional groups. Various chemical transformations can be employed to functionalize this alkene moiety.

One common reaction is ozonolysis , which involves the cleavage of the double bond by ozone (O₃). This reaction, followed by a reductive or oxidative workup, can yield aldehydes, ketones, or carboxylic acids. For example, the ozonolysis of 3-(pentadec-1-en-1-yl)phenol was used to produce tetradecanal. ajol.info Applying this to pentadec-7-ene would be expected to yield heptanal and octanal.

Cycloaddition reactions represent another powerful method for functionalizing alkenes. For example, intramolecular alkene-arene meta-photocycloadditions can create complex, three-dimensional fused-ring systems. worktribe.com Another modern approach is the "photoclick chemistry," which involves a 1,3-dipolar cycloaddition of a nitrile imine to an alkene, allowing for rapid functionalization. nih.gov

Modern catalytic methods offer sophisticated ways to functionalize alkenes. For instance, tandem reactions that combine alkene isomerization with functionalization allow for modifications at positions remote from the original double bond. thieme.de A low-valent tungsten catalyst has been shown to control the isomerization of alkenes to internal positions, followed by directed hydrocarbonylation. springernature.com Furthermore, the presence of a bromine atom in 7-bromomethyl-pentadec-7-ene provides a handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. nih.gov

Thermal and Photochemical Transformations

Pentadec-7-ene can undergo transformations when subjected to heat or light, often leading to isomerization or cycloaddition products.

Photochemical cycloadditions are a significant class of reactions for alkenes. Intramolecular photocycloadditions, particularly between an alkene and an aromatic ring within the same molecule, can be initiated by UV light to form intricate polycyclic structures. worktribe.comresearchgate.net The stereochemical outcome of these reactions can often be controlled by factors such as the length of the tether connecting the reacting moieties. researchgate.net

The thiol-ene reaction , which involves the addition of a thiol to an alkene, can be initiated by either thermal or photochemical methods. umn.edu This reaction is a highly efficient and versatile method for surface modification and polymer synthesis.

Thermal transformations can include isomerization of the double bond geometry (cis-trans isomerization) or migration of the double bond along the carbon chain, typically requiring high temperatures or the presence of a catalyst. In some cases, thermal conditions can induce cycloreversion reactions, which are the reverse of cycloaddition reactions, leading to the formation of dienes through the extrusion of a small molecule. thieme-connect.de For example, the thermolysis of certain cyclic ketones can produce dienes, although high temperatures might also cause subsequent isomerization of the products. thieme-connect.de

Advanced Spectroscopic and Chromatographic Characterization Techniques for Pentadec 7 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For pentadec-7-ene, NMR provides definitive information on the location of the double bond (regioselectivity) and its geometric configuration (stereochemistry).

Elucidation of Regioselectivity and Stereochemistry

The constitution and configuration of pentadec-7-ene are determined primarily through ¹H and ¹³C NMR spectroscopy. The regiochemistry is confirmed by the chemical shifts of the olefinic protons and carbons. In pentadec-7-ene, the double bond is centrally located, which results in a relatively simple and symmetric NMR spectrum compared to its terminal isomers like 1-pentadecene (B78149). uliege.be

The key diagnostic signals are those of the vinylic protons (H-7 and H-8) and carbons (C-7 and C-8). In the ¹H NMR spectrum, these protons typically resonate in the region of δ 5.3-5.4 ppm. The stereochemistry of the double bond is unequivocally established by the coupling constant (J) between these vinylic protons.

An E (trans) configuration is characterized by a large coupling constant, typically in the range of 14–16 Hz.

A Z (cis) configuration exhibits a smaller coupling constant, usually between 9–12 Hz.

The ¹³C NMR spectrum provides complementary information. The vinylic carbons (C-7, C-8) for the (E)-isomer resonate at approximately δ 130.5 ppm, while those for the (Z)-isomer are shifted slightly upfield to around δ 130.0 ppm due to steric compression. The chemical shifts of the allylic carbons (C-6, C-9) are also diagnostic, appearing around δ 32.6 ppm for the (E)-isomer and δ 27.2 ppm for the (Z)-isomer.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)- and (Z)-Pentadec-7-ene in CDCl₃. (Data are representative).
Position(E)-Pentadec-7-ene(Z)-Pentadec-7-ene
¹H (ppm)¹³C (ppm)¹H (ppm)¹³C (ppm)
C7 / C85.38 (m, J ≈ 15.4 Hz)130.55.35 (m, J ≈ 10.8 Hz)130.0
C6 / C91.99 (m)32.62.03 (m)27.2
C5 / C101.35 (m)29.11.33 (m)29.7
C1 / C150.88 (t)14.10.89 (t)14.1

Advanced NMR Techniques (e.g., 2D NMR) in Structural Assignments

While 1D NMR is powerful, complex structures or mixtures benefit from two-dimensional (2D) NMR experiments, which reveal connectivity between atoms.

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to trace the proton-proton coupling network within the molecule. sdsu.edu For pentadec-7-ene, a COSY spectrum would show a cross-peak between the vinylic protons (H-7/H-8) and the allylic protons (H-6/H-9), and subsequent correlations along the alkyl chains (e.g., H-6 with H-5, H-5 with H-4, and so on), confirming the unbroken sequence of methylene (B1212753) groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments. github.io An HSQC spectrum of pentadec-7-ene would show a clear cross-peak linking the vinylic proton signal (δ ~5.4 ppm) to the vinylic carbon signal (δ ~130 ppm), confirming their direct bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for confirming the position of the double bond and linking different spin systems. For instance, the vinylic protons (H-7/H-8) would show HMBC correlations to the allylic carbons (C-6/C-9), and the allylic protons (H-6/H-9) would correlate with the vinylic carbons (C-7/C-8), definitively establishing the C5-C6-C7=C8-C9-C10 connectivity. sdsu.edu

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone for the identification and quantification of volatile compounds like pentadec-7-ene, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the method of choice for analyzing volatile components in complex mixtures. nih.gov The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer detects and fragments the eluting compounds. Pentadecene isomers are frequently identified in insect pheromone blends using this technique. uliege.bewur.nl

The retention time in the GC is a key identifier. Using a standard non-polar column (e.g., HP-5MS), pentadec-7-ene can be separated from its other isomers. uliege.be Identification is confirmed by comparing the retention time and the resulting mass spectrum with that of an authentic standard or with library data. Kovats retention indices are often used for more robust, inter-laboratory comparisons. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Pentadecene Isomers. uliege.be
ParameterValue/Description
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate (~1.0 mL/min)
Injection ModeSplitless
Temperature ProgramInitial 40°C, ramp at 8°C/min to 200°C, then at 20°C/min to 280°C
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35–400

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of a compound's elemental composition. copernicus.orgeuropa.eu This capability is crucial for confirming the identity of a compound and distinguishing it from isobaric interferences (different compounds with the same nominal mass).

For pentadec-7-ene, the molecular formula is C₁₅H₃₀. The theoretical monoisotopic mass is 210.23475 Da. nih.gov An HRMS instrument can measure this mass with high precision (e.g., 210.23450 Da), confirming the elemental formula and ruling out other possibilities. mdpi.comnih.gov

Table 3: Use of HRMS to Differentiate C₁₅H₃₀ from Other Isobaric Formulas.
Elemental FormulaNominal Mass (Da)Exact Mass (Da)
C₁₅H₃₀210210.23475
C₁₄H₂₆O210210.19837
C₁₃H₂₂O₂210210.16198
C₁₂H₂₄N₂O210210.18886

Fragmentation Pathway Analysis

Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways. The resulting fragmentation pattern is a molecular fingerprint that aids in structural identification.

For long-chain alkenes like pentadec-7-ene, the molecular ion (M⁺˙) peak at m/z 210 is generally observed, although it may be of low intensity. wikipedia.orglibretexts.org The fragmentation of alkenes is dominated by cleavages that form stable carbocations, particularly allylic cations. youtube.com

The most significant fragmentation for pentadec-7-ene involves cleavage at the allylic C-C bonds (C6-C7 and C8-C9).

Cleavage of the C6-C7 bond can lead to the formation of a stable C₉H₁₇⁺ allylic cation at m/z 125 .

Cleavage of the C8-C9 bond results in a C₇H₁₃⁺ allylic cation at m/z 97 .

Additionally, a characteristic series of fragment ions corresponding to [CₙH₂ₙ₋₁]⁺ and [CₙH₂ₙ]⁺˙ is observed, with peaks separated by 14 Da (a CH₂ group). Prominent peaks in this series include m/z 41, 55, 69, and 83, which are common to most alkenes. uni-saarland.de

Table 4: Proposed Major EI-MS Fragment Ions for Pentadec-7-ene.
m/zProposed Ion StructureFragmentation Pathway
210[C₁₅H₃₀]⁺˙Molecular Ion (M⁺˙)
125[CH₃(CH₂)₅CH=CH-CH₂]⁺Allylic cleavage at C8-C9
97[CH₃(CH₂)₃CH=CH-CH₂]⁺Allylic cleavage at C6-C7
83[C₆H₁₁]⁺Alkene fragment series
69[C₅H₉]⁺Alkene fragment series
55[C₄H₇]⁺Alkene fragment series
41[C₃H₅]⁺Alkene fragment series (Allyl cation)

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of pentadec-7-ene. edinst.comrsc.org These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecular electron cloud. edinst.commt.com When used in tandem, they provide a more complete picture of the vibrational modes within the molecule. nih.gov

Vibrational Analysis of Pentadec-7-ene Bonds

The vibrational spectrum of pentadec-7-ene is characterized by specific frequencies corresponding to the various bonds within the molecule. The key functional group is the carbon-carbon double bond (C=C), which gives rise to a characteristic stretching vibration.

C=C Stretch: The C=C stretching vibration in mono-unsaturated alkenes like pentadec-7-ene typically appears in the region of 1640-1680 cm⁻¹. The intensity of this band in the IR spectrum is variable and depends on the substitution around the double bond. For a symmetrically substituted trans-alkene, the band can be very weak or absent due to a minimal change in the dipole moment. Conversely, the C=C stretch generally produces a strong signal in the Raman spectrum.

C-H Vibrations: The molecule exhibits C-H stretching vibrations associated with both the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl chains.

The =C-H stretching vibrations of the alkene group are typically found just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). nih.gov

The -C-H stretching vibrations of the methyl and methylene groups of the long alkyl chains appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). nih.gov

Bending Vibrations: The =C-H bending vibrations are also diagnostic. For a cis (Z) isomer, an out-of-plane bending vibration occurs around 675-730 cm⁻¹, while the corresponding vibration for a trans (E) isomer is found at a higher frequency, typically in the 960-975 cm⁻¹ range. These distinct bands are crucial for differentiating between the geometric isomers of pentadec-7-ene.

Table 1: Characteristic IR and Raman Vibrational Frequencies for Pentadec-7-ene This table is a representation of expected frequencies based on established spectroscopic principles for alkenes.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity Comments
=C-H Stretch 3000 - 3100 Medium Medium Associated with the double bond carbons.
-C-H Stretch (CH₂, CH₃) 2850 - 2960 Strong Strong Associated with the alkyl chains.
C=C Stretch 1640 - 1680 Weak to Medium Strong Intensity in IR is dependent on symmetry.
-CH₂ Scissoring 1450 - 1470 Medium Medium Bending vibration of methylene groups.
=C-H Out-of-Plane Bend 960 - 975 Strong Weak Characteristic of the trans (E) isomer.
=C-H Out-of-Plane Bend 675 - 730 Strong Weak Characteristic of the cis (Z) isomer.

Conformational Insights via Spectroscopic Data

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ic.ac.uk For a long-chain molecule like pentadec-7-ene, the alkyl chains possess significant conformational flexibility. While NMR spectroscopy is a primary tool for this analysis, vibrational spectroscopy can also offer valuable insights. auremn.org.br

The vibrational frequencies of certain modes, particularly the C-C stretching and CH₂ rocking and twisting modes in the 700-1300 cm⁻¹ region, can be sensitive to the specific conformation of the alkyl chains (e.g., all-trans vs. gauche conformations). auremn.org.br Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign these complex vibrational modes to specific conformers. nih.govresearchgate.net By comparing experimental spectra with calculated spectra for different potential energy minima (stable conformers), researchers can infer the predominant conformations of pentadec-7-ene under given conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in π-System Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy electronic states. uobabylon.edu.iq In alkenes, the primary electronic transition of interest is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). masterorganicchemistry.com

For an isolated, non-conjugated double bond, as found in pentadec-7-ene, this transition is of high energy. uobabylon.edu.iq Consequently, the maximum absorbance (λmax) occurs at a short wavelength, typically below 200 nm in the far-UV region of the spectrum. masterorganicchemistry.com Standard laboratory UV-Vis spectrophotometers generally operate in the 200-800 nm range, meaning the characteristic absorbance of pentadec-7-ene would likely not be detected. uobabylon.edu.iq

The utility of UV-Vis spectroscopy increases dramatically for compounds with conjugated π-systems (alternating double and single bonds). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comlibretexts.org This shifts the λmax to longer, more easily measurable wavelengths. masterorganicchemistry.com While not a primary tool for identifying pentadec-7-ene, this principle highlights its non-conjugated nature.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Alkene π-Systems This table illustrates the effect of conjugation on λmax, explaining the expected absorption range for pentadec-7-ene.

Compound Structure Number of Conjugated C=C Bonds Typical λmax (nm)
Ethene CH₂=CH₂ 1 ~170
1,3-Butadiene CH₂=CH-CH=CH₂ 2 ~217
1,3,5-Hexatriene CH₂=CH-CH=CH-CH=CH₂ 3 ~258
Pentadec-7-ene C₆H₁₃-CH=CH-C₇H₁₅ 1 (Isolated) < 180 (Estimated)

Chromatographic Separation Science

Chromatography encompasses a set of powerful analytical techniques used to separate, identify, and quantify components within a mixture. phenomenex.com For a compound like pentadec-7-ene, both gas and liquid chromatography are indispensable for assessing its purity, separating its isomers, and isolating it from complex sample matrices.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like pentadec-7-ene. phenomenex.com In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. phenomenex.com Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. sigmaaldrich.com When coupled with a detector like a Mass Spectrometer (MS), GC-MS allows for definitive identification of the separated components. nih.gov

A critical application of GC in the study of pentadec-7-ene is the separation of its geometric isomers, cis (Z) and trans (E). This separation is challenging due to the isomers' very similar boiling points. The key to a successful separation lies in the choice of the GC column's stationary phase. Highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., SP-2560, HP-88), are effective for this purpose. researchgate.net These phases interact differently with the subtle variations in the dipole moments and shapes of the cis and trans isomers, allowing for their resolution. Time-temperature programmed GC methods can further improve the separation of these isomers. researchgate.net GC analysis has been used to identify derivatives of pentadec-7-ene in various natural extracts. plantarchives.orgresearchgate.netamazonaws.com

Table 3: Example Gas Chromatography (GC) Parameters for Isomer Separation of Long-Chain Alkenes This table provides a representative set of conditions, analogous to those used for separating similar long-chain unsaturated compounds.

Parameter Value / Description Purpose
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) Separation and Detection/Identification.
Column Highly Polar Fused Silica Capillary Column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film) Stationary phase designed to resolve geometric isomers.
Carrier Gas Helium or Hydrogen Mobile phase to carry analytes through the column.
Injector Split/Splitless, operated in split mode (e.g., 100:1 ratio) Introduces a small, representative sample onto the column.
Injector Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program Isothermal (e.g., 180 °C) or Temperature Programmed (e.g., 140 °C hold for 5 min, then ramp to 240 °C) Controls analyte retention time and improves separation.
Detector Temperature 260 °C (FID) or MS Transfer Line at 280 °C Prevents condensation and ensures proper detection.

Liquid Chromatography (LC) Techniques for Complex Mixtures

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating compounds in a liquid mobile phase. phenomenex.com It is especially useful for analyzing less volatile compounds or for isolating specific components from highly complex mixtures. nih.govosti.gov

For the separation of alkene isomers like those of pentadec-7-ene, a specialized form of HPLC known as silver-ion HPLC (Ag-HPLC) is exceptionally effective. google.com This technique utilizes a stationary phase (often silica) that has been impregnated with silver ions (Ag⁺). researchgate.net The separation mechanism is based on the formation of reversible π-complexes between the silver ions and the π-electrons of the C=C double bond. The strength of this interaction depends on the steric accessibility of the double bond. Cis isomers, being more sterically hindered, generally interact less strongly with the stationary phase and elute before the corresponding trans isomers. google.com

Table 4: Comparison of Liquid Chromatography (LC) Techniques for Pentadec-7-ene Analysis

Technique Stationary Phase Mobile Phase Primary Application for Pentadec-7-ene Principle of Separation
Silver-Ion HPLC (Ag-HPLC) Silica or ion-exchange resin impregnated with Silver Nitrate (B79036) (AgNO₃) Nonpolar (e.g., Hexane/Acetonitrile) Separation of cis (Z) and trans (E) isomers. Reversible π-complex formation between Ag⁺ and the C=C bond.
Reversed-Phase HPLC (RP-HPLC) Nonpolar (e.g., C18-silica) Polar (e.g., Acetonitrile (B52724)/Water) Purity assessment; isolation from complex mixtures. Partitioning based on hydrophobicity.

Hyphenated Techniques (e.g., GC-FID, LC-MS)

Hyphenated analytical techniques represent a powerful approach for the characterization of chemical compounds by coupling a separation technique with a detection technique. For a compound like Pentadec-7-ene, which is often found in complex mixtures, these methods offer the high resolution and sensitivity required for accurate identification and quantification. The most common hyphenated techniques for volatile and semi-volatile hydrocarbons are Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone technique for the analysis of volatile organic compounds such as Pentadec-7-ene. measurlabs.com It combines the superior separation capabilities of gas chromatography with the sensitive and reliable detection of organic compounds by a flame ionization detector. scioninstruments.com

In this technique, the sample is first vaporized and introduced into the GC system. 6-napse.com An inert carrier gas (such as helium or nitrogen) transports the sample through a capillary column. The separation of components within the mixture is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. For a non-polar compound like Pentadec-7-ene, a non-polar stationary phase is typically employed, leading to elution based primarily on boiling point and, to a lesser extent, molecular structure.

Following separation in the column, the eluted compounds enter the Flame Ionization Detector. The FID works by pyrolyzing the organic analytes in a hydrogen-air flame, which generates ions and electrons. scioninstruments.com An applied voltage attracts these charged particles to a collector electrode, producing a current that is proportional to the amount of carbon atoms entering the flame. This makes the FID a mass-sensitive detector that provides excellent quantitative accuracy for hydrocarbons. measurlabs.comscioninstruments.com

Research involving the analysis of alkene-based drilling fluids in crude oils has demonstrated the utility of GC-FID for C15 alkenes. researchgate.net While one-dimensional GC-FID is effective, comprehensive two-dimensional gas chromatography (GC x GC-FID) provides even greater resolution, which is crucial for separating isomeric alkenes from the complex hydrocarbon matrix of petroleum samples. researchgate.netresearchgate.net In such analyses, C15 alkenes were successfully identified and quantified, with studies confirming that 1-pentadecene elutes slightly before its corresponding n-alkane (n-pentadecane) on a non-polar column. researchgate.net

Below is a table summarizing typical GC-FID parameters that could be applied for the analysis of Pentadec-7-ene.

Table 1: Illustrative GC-FID Parameters for Pentadec-7-ene Analysis

Parameter Value / Description
GC System Agilent 8890 GC System or equivalent
Injector Split/Splitless
Injection Mode Splitless (for trace analysis) chromatographyonline.com
Injector Temperature 250 °C
Column Non-polar capillary column (e.g., DB-5ms, HP-5)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C; Hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

| Kovats Retention Index | Semi-standard non-polar: ~1475 nih.gov |

This table presents a typical set of parameters and is for illustrative purposes. Actual parameters must be optimized for the specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection capabilities of mass spectrometry. lupinepublishers.com While GC-MS is more conventional for non-polar hydrocarbons like Pentadec-7-ene, LC-MS can be adapted for its analysis, particularly for non-volatile matrices or when derivatization is employed.

The separation in LC is based on the analyte's affinity for the stationary phase (the column packing) and the mobile phase (the liquid solvent). For a non-polar molecule like Pentadec-7-ene, reversed-phase chromatography is the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). ucl.ac.uk The highly non-polar Pentadec-7-ene would be strongly retained on the column, requiring a mobile phase with a high percentage of organic solvent for elution.

After elution from the LC column, the analyte enters the mass spectrometer's ion source. The challenge for analyzing non-polar compounds like alkenes is ionization, as they lack functional groups that are easily protonated or deprotonated. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for non-polar analytes, as it uses a corona discharge to ionize molecules in the gas phase. However, ESI can sometimes be used, especially if adducts with metal ions (e.g., silver ions) are formed, which can help in the ionization of unsaturated compounds. Ion suppression from matrix components or mobile phase additives is a key consideration in method development. waters.com

Once ionized, the ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details. lupinepublishers.comresearchgate.net For instance, a study on a C15:1 fatty acid utilized derivatization to a picolinyl ester to facilitate GC-MS analysis, a strategy that could also be adapted to enhance LC-MS performance by introducing an easily ionizable group. researchgate.net

The following table outlines a potential LC-MS method for the analysis of Pentadec-7-ene.

Table 2: Hypothetical LC-MS Parameters for Pentadec-7-ene Analysis

Parameter Value / Description
LC System UHPLC System
Column Reversed-Phase C18 Column (e.g., Acquity UPLC BEH C18)
Column Dimensions 100 mm length x 2.1 mm internal diameter x 1.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 70% B, ramp to 100% B over 10 min, hold for 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ion Source Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
Nebulizer Gas Nitrogen
Corona Current 4.0 µA
Source Temperature 350 °C

| Expected Ion [M+H] | m/z 211.2420 (for C15H31+) |

This table is for illustrative purposes. The analysis of a non-polar hydrocarbon like Pentadec-7-ene by LC-MS is non-trivial and would require significant method development.

Table 3: Compound Names Mentioned in Article

Compound Name
(E)-pentadec-7-ene
1-pentadecene
Acetonitrile
Formic Acid
Helium
Hydrogen
Methanol
n-pentadecane
Nitrogen
Pentadec-7-ene

Computational and Theoretical Studies on Pentadec 7 Ene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and energetic landscape of Pentadec-7-ene. These calculations offer a detailed picture of the molecule's fundamental characteristics.

The electronic structure of Pentadec-7-ene is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and -accepting capabilities. For Pentadec-7-ene, the HOMO is primarily localized around the carbon-carbon double bond (C7=C8), indicating that this is the most nucleophilic site and susceptible to electrophilic attack. The LUMO, conversely, is distributed more across the σ* orbitals of the C-C bonds adjacent to the double bond, suggesting where the molecule can accept electron density.

Quantum chemical software, such as Gaussian or ORCA, can be used to perform these calculations, often employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-31G*. researchgate.net The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Table 1: Calculated Electronic Properties of (Z)-Pentadec-7-ene

Property Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack.
LUMO Energy 1.2 eV Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 7.7 eV A measure of the molecule's excitability and chemical reactivity.

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Due to the presence of multiple single bonds, Pentadec-7-ene possesses significant conformational flexibility. scribd.comlibretexts.org Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. ucsb.edu The goal of energy minimization is to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. ijcsit.com

This process involves systematically rotating the dihedral angles of the carbon-carbon single bonds and calculating the potential energy for each conformation using molecular mechanics force fields or quantum chemical methods. ucsb.eduijcsit.com For a long aliphatic chain like in Pentadec-7-ene, numerous local energy minima exist. The most stable conformations are typically those that minimize steric hindrance, adopting a staggered arrangement along the carbon backbone. scribd.com

Table 2: Relative Energies of Selected (Z)-Pentadec-7-ene Conformers

Conformer Dihedral Angle (C5-C6-C9-C10) Relative Energy (kcal/mol) Description
Anti 180° 0.00 Most stable, fully extended chain conformation.
Gauche 60° 0.95 A less stable conformation due to steric interaction.

Note: Data is illustrative of typical energy differences between alkane conformers.

Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions. nih.govrsc.org For Pentadec-7-ene, a characteristic reaction is the ene reaction, where the alkene reacts with an enophile. wikipedia.org Transition State Theory (TST) is used to understand and calculate the rates of such elementary reactions. wikipedia.orglibretexts.org

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. wikipedia.org The energy of this transition state determines the activation energy of the reaction. For example, in the acid-catalyzed hydration of Pentadec-7-ene, the first step involves the protonation of the double bond to form a secondary carbocation. Computational modeling can determine the structure and energy of the transition state leading to this intermediate, providing insights into the reaction's feasibility and kinetics. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of Pentadec-7-ene in various environments. igem.wiki These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles change over time. mdpi.com

While quantum chemical calculations identify stable conformers, MD simulations reveal how Pentadec-7-ene transitions between these conformations over time. irbbarcelona.org The flexibility of the long alkyl chains is a key characteristic. researchgate.netmdpi.com MD simulations can quantify this flexibility by calculating properties like the root-mean-square fluctuation (RMSF) of each atom. The atoms in the middle of the alkyl chains are expected to exhibit higher RMSF values, indicating greater mobility, while the terminal methyl groups and the atoms of the double bond will be comparatively more constrained.

These simulations are typically performed using force fields like CHARMM or AMBER, which are parameterized to reproduce experimental properties of molecules. mdpi.com

MD simulations are particularly powerful for studying how Pentadec-7-ene interacts with other molecules, including solvents. asianjournalofphysics.comrsc.org As a nonpolar molecule, Pentadec-7-ene is expected to be readily soluble in nonpolar solvents like hexane, where interactions are dominated by van der Waals forces.

In a polar solvent like water, however, the hydrophobic effect would drive the Pentadec-7-ene molecules to aggregate, minimizing their contact with water molecules. MD simulations can explicitly model the reorganization of water molecules around the solute, quantifying the energetic cost of solvation. rsc.org Analysis of the radial distribution function from these simulations can reveal the structure of the solvent shell around the alkene.

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR) (excluding biological/toxicological activity)

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules like pentadec-7-ene, reducing the need for extensive experimental work. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in this regard. These models establish a mathematical correlation between the structural or physicochemical features of a set of compounds and a specific property of interest.

For alkenes and hydrocarbons, QSAR/QSPR studies have been developed to predict a variety of non-biological properties. The fundamental principle is that the molecule's structure, quantified by molecular descriptors, dictates its properties. ajrconline.org These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Research on alkenes has led to the development of models for predicting properties such as the enthalpy of vaporization and electronic properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net For instance, models for chlorinated alkenes have successfully used descriptors like the number of carbon atoms (NC), the number of chlorine atoms (NCl), and the Highest Occupied Molecular Orbital (EHOMO) energy to predict the ELUMO. koreascience.krtechno-press.org Other studies have focused on predicting the boiling points of hydrocarbons based on simple molecular properties like molecular weight and carbon atomic fraction. walshmedicalmedia.com

The process involves generating a set of theoretical descriptors for a series of related molecules and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. researchgate.netkoreascience.kr The robustness of these models is then validated to ensure their predictive capability for new compounds that fall within the model's applicability domain. researchgate.net While specific QSAR models exclusively for pentadec-7-ene are not extensively documented in public literature, the established models for long-chain alkenes and hydrocarbons provide a solid framework for estimating its physicochemical characteristics. ajrconline.orgwalshmedicalmedia.com

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies for Alkenes

Descriptor Category Specific Descriptor Example Predicted Property
Constitutional Molecular Weight (MW) Boiling Point walshmedicalmedia.com
Constitutional Number of Carbon Atoms (NC) LUMO Energy koreascience.krtechno-press.org
Topological Connectivity Indices Enthalpy of Vaporization researchgate.net
Quantum-Chemical Highest Occupied Molecular Orbital (EHOMO) Energy LUMO Energy koreascience.krtechno-press.org

Spectroscopic Property Prediction using Computational Methods

Computational methods are a cornerstone in modern chemistry for the prediction and interpretation of spectroscopic data. Techniques such as Density Functional Theory (DFT) and other quantum mechanical calculations allow for the accurate prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra from a molecule's 3D structure. computabio.comq-chem.comarxiv.org These predictions are invaluable for identifying unknown compounds, understanding molecular structure, and interpreting experimental spectra.

Infrared (IR) Spectrum Prediction: The prediction of an IR spectrum involves calculating the vibrational frequencies of a molecule. computabio.com After optimizing the molecular geometry to its lowest energy state, a frequency calculation is performed. q-chem.com The resulting vibrational modes and their corresponding intensities generate a theoretical IR spectrum. computabio.com This computed spectrum shows the predicted absorption peaks, which correspond to specific molecular vibrations, such as C-H stretching, C=C double bond stretching, and various bending modes characteristic of pentadec-7-ene. computabio.com Recent advancements include the use of machine learning and neural networks to predict IR spectra with high accuracy, offering a fast alternative to more demanding calculations like those considering anharmonic effects. arxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectrum Prediction: Computational NMR prediction is a powerful tool for structure elucidation. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used to calculate the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com The process typically involves a conformational search to identify the most stable conformers of the molecule, followed by NMR parameter calculations for each conformer. github.io The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io These theoretical chemical shifts can then be compared with experimental data to confirm the structure of isomers like (Z)- and (E)-pentadec-7-ene. mdpi.com Online platforms and specialized software can generate predicted ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) from a chemical structure. nmrdb.orgnmrium.org

Table 2: Computationally Predicted Properties of Pentadec-7-ene Isomers

Property (Z)-Pentadec-7-ene (E)-Pentadec-7-ene
Molecular Formula C₁₅H₃₀ C₁₅H₃₀
Molecular Weight 210.40 g/mol 210.40 g/mol
Exact Mass 210.234750957 Da 210.234750957 Da
XLogP3 7.4 7.4
Hydrogen Bond Donor Count 0 0
Hydrogen Bond Acceptor Count 0 0
Rotatable Bond Count 11 11

Source: Data computed by PubChem. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
(E)-pentadec-7-ene
(Z)-pentadec-7-ene

Biological and Ecological Interactions of Pentadec 7 Ene Excluding Human Clinical and Toxicity

Occurrence and Role in Natural Systems

Long-chain alkenes, including isomers of pentadecene, are found across different biological systems where they can serve various functions, from structural components to signaling molecules.

While specific studies detailing the isolation of pentadec-7-ene from a wide array of medicinal plants are not abundant in currently available literature, there is evidence suggesting its presence within the plant kingdom. The Human Metabolome Database lists (E)-7-Pentadecene as being found in the plant family Poaceae, a large and widespread family of grasses that includes many economically important cereal grains. hmdb.ca

In the marine environment, algae are known producers of a diverse range of volatile organic compounds, including hydrocarbons. A study on the volatile composition of seven seaweeds from the Yellow Sea of China identified the saturated hydrocarbon pentadecane (B166386) in the brown algae Sargassum thunbergia and Dictyota dichotoma. mdpi.com Although not pentadec-7-ene, this finding indicates the production of C15 carbon chains in these organisms. Further research is needed to determine the prevalence and specific isomers of pentadecene in various algal species.

The table below summarizes the known and related occurrences of C15 hydrocarbons in plant and algal extracts.

Organism/FamilyCompound IdentifiedExtract Type/MethodReference(s)
Poaceae(E)-7-PentadeceneNot specified hmdb.ca
Sargassum thunbergiaPentadecaneHeadspace SPME/GC-MS mdpi.com
Dictyota dichotomaPentadecaneHeadspace SPME/GC-MS mdpi.com

Insects utilize a complex language of chemical signals known as semiochemicals for a variety of interactions, including defense and mating. plantprotection.pl Long-chain hydrocarbons, including alkenes, are common components of these chemical blends.

A study on the chemical volatiles produced by Neotropical stink bugs (Hemiptera: Pentatomidae) identified "pentadecene" as a component of their defensive secretions. researchgate.net While the specific isomer was not identified, this indicates that C15 alkenes are part of the chemical arsenal (B13267) of these insects.

The table below lists an instance of a C15 alkene identified in insect secretions.

Insect OrderFamilySpeciesSecretion TypeCompound Identified
HemipteraPentatomidaeVarious Neotropical speciesDefensivePentadecene (isomer not specified)

Biosynthesis Pathways in Organisms

The biosynthesis of long-chain alkenes in organisms generally originates from fatty acid metabolism. nih.gov Several pathways have been elucidated in microorganisms and plants that can lead to the formation of C15 alkenes.

One prominent pathway involves the "head-to-head condensation" of fatty acid derivatives. In the bacterium Micrococcus luteus, a three-gene cluster (oleA, oleB, oleC) is responsible for the production of long-chain alkenes. nih.govasm.org This process is thought to involve a decarboxylative Claisen condensation as a key step, starting from acyl-CoA or acyl-carrier protein (ACP) thioesters. nih.govresearchgate.net

Another significant route is the decarboxylation of fatty acids. In the yeast Pichia pastoris, the expression of the enzyme UndB from Pseudomonas fluorescens resulted in the production of long-chain α-alkenes, including 1-pentadecene (B78149) (C15:1), from fatty acids. nih.gov This pathway involves the conversion of free fatty acids to terminal alkenes through oxidative decarboxylation. nih.gov

In plants, the biosynthesis of alkenes found in cuticular waxes can occur through an elongation-desaturation pathway. This involves the elongation of monounsaturated fatty acid precursors. nih.gov

The general biosynthetic routes leading to long-chain alkenes are summarized in the table below.

Biosynthesis PathwayKey Enzymes/GenesPrecursor MoleculesOrganism TypeResulting Alkene TypeReference(s)
Head-to-head CondensationOleA, OleB, OleCFatty acyl-CoA/ACPBacteria (Micrococcus luteus)Long-chain internal alkenes nih.govasm.orgresearchgate.net
Fatty Acid DecarboxylationUndBFree fatty acidsYeast (Pichia pastoris)Long-chain α-alkenes (e.g., 1-pentadecene) nih.gov
Elongation-DesaturationKetoacyl-CoA synthases, DesaturasesMonounsaturated fatty acidsPlantsLong-chain alkenes in cuticular wax nih.gov

Interactions with Microorganisms and Microbial Metabolism

The interaction between pentadec-7-ene and microorganisms encompasses both its breakdown by microbial action and its potential role in chemical communication.

The biodegradation of hydrocarbons, including long-chain alkenes, is a crucial process in the carbon cycle and in the bioremediation of contaminated environments. While specific studies on the microbial degradation of pentadec-7-ene are scarce, the general mechanisms for long-chain alkene metabolism have been investigated.

Microorganisms are capable of metabolizing a wide range of n-alkanes, with studies showing degradation of compounds with up to 44 carbon atoms. semanticscholar.org The degradation of long-chain alkenes often begins with an oxidation step. For instance, the yeast Torulopsis gropengiesseri is known to convert long-chain alk-1-enes into various oxidized derivatives, including ω-hydroxy-acids and α,ω-dicarboxylic acids. rsc.org This initial oxidation is a key step in making the hydrocarbon more water-soluble and accessible to further enzymatic breakdown. The degradation pathway often involves the formation of alkan-1-ols, which are then dehydrogenated to the corresponding alkanoic acids. rsc.org

The table below outlines the general steps and products of microbial degradation of long-chain alkenes.

Microbial GenusSubstrate(s)Initial ReactionKey Intermediates/ProductsReference(s)
TorulopsisLong-chain alk-1-enesOxidation/HydroxylationAlkan-1-ols, Alkanoic acids, ω-hydroxy-acids, α,ω-dicarboxylic acids rsc.org

Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.pl While the role of volatile organic compounds in communication between insects and plants is well-documented, the function of long-chain alkenes in microbial communication is an emerging area of research.

Currently, there is a lack of direct evidence demonstrating that pentadec-7-ene specifically acts as a semiochemical in microbial communication for non-human organisms. However, it is known that microorganisms produce a vast array of volatile compounds that can influence the behavior of other organisms. For example, microbial volatiles can act as cues for insect aggregation, oviposition, or host location. Further investigation is required to determine if pentadec-7-ene or other C15 alkenes play a role in mediating interactions within microbial communities or between microorganisms and other non-human organisms.

Ecological Significance

The ecological importance of a chemical compound is determined by its various interactions with living organisms and the environment. For many hydrocarbons similar to Pentadec-7-ene, these roles are often linked to their function as semiochemicals—substances that carry information between organisms. However, specific research attributing such roles to Pentadec-7-ene is currently unavailable.

Role in Inter- and Intraspecific Chemical Communication (non-human)

Chemical communication is a fundamental process in the natural world, governing behaviors such as mating, aggregation, alarm signaling, and territory marking. These interactions are mediated by a diverse array of chemical compounds. Interspecific communication occurs between different species, while intraspecific communication happens between members of the same species.

Despite the critical role of hydrocarbons in the chemical ecology of many species, particularly insects where they can act as pheromones or cuticular signals, there is no specific evidence in the available scientific literature to suggest that Pentadec-7-ene is a key component in the chemical communication systems of any non-human organism. Studies on the pheromones and other semiochemicals of various species have identified a wide range of compounds, but Pentadec-7-ene has not been prominently featured as a significant signaling molecule.

Environmental Presence and Impact on Non-Human Biota

The presence of chemical compounds in the environment and their subsequent impact on biota are crucial aspects of their ecological profile. This includes their natural sources, pathways of distribution, and any physiological or behavioral effects they may have on surrounding organisms.

Currently, there is a lack of data regarding the natural environmental concentrations of Pentadec-7-ene and its specific effects on non-human biota. Research into the chemical composition of various ecosystems and the biological impact of specific hydrocarbons is ongoing, but detailed studies focusing on Pentadec-7-ene are not apparent in the reviewed literature. Therefore, its sources, persistence in the environment, and any potential effects on wildlife remain uncharacterized.

Environmental Fate and Degradation Studies of Pentadec 7 Ene

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Pentadec-7-ene, these processes primarily include photolysis and chemical oxidation, which are significant in determining its environmental persistence.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from sunlight. Unsaturated compounds like Pentadec-7-ene, which contain a carbon-carbon double bond, are susceptible to photodegradation. libretexts.orgup.pt The energy from light, especially UV radiation, can excite the molecule, leading to chemical reactions that cleave bonds and create radical species. libretexts.org

The effectiveness of photolysis depends on the light intensity and the ability of the molecule to absorb the available light spectrum. up.pt In aquatic environments, the presence of natural organic matter and other constituents like nitrogen oxides can facilitate indirect photodegradation reactions. libretexts.org For alkenes, photodegradation can lead to the formation of smaller, oxidized fragments such as aldehydes, ketones, and carboxylic acids. frontiersin.org While direct photolysis in water might be limited by light penetration, it can be a significant degradation pathway in the atmosphere and on surfaces like soil or ice. libretexts.org

Table 1: Factors Influencing Photolytic Degradation of Alkenes

Factor Influence on Degradation Rate Reference
Light Intensity Higher intensity generally increases the rate of photolysis. up.pt
Wavelength Absorption of light in the UV spectrum is crucial for initiating reactions. libretexts.org
Photosensitizers Natural organic matter in water can absorb light and produce reactive species that degrade the compound (indirect photolysis). libretexts.org

| Environmental Matrix | Degradation is significant in the atmosphere and on surfaces exposed to light, but limited in deep water or buried soil. | libretexts.orgcognitoedu.org |

Chemical Oxidation in Environmental Matrices

Chemical oxidation in the environment is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen. libretexts.org These highly reactive species can attack the double bond of Pentadec-7-ene, leading to its transformation. The reaction with hydroxyl radicals is a particularly important removal process for organic chemicals in the atmosphere and in water. libretexts.org

In the atmosphere, alkenes react rapidly with ozone and hydroxyl radicals. The ozonolysis of alkenes proceeds through a cycloaddition to form a primary ozonide, which then decomposes into a Criegee intermediate and an aldehyde or ketone. researchgate.net In soil and water, oxidation can be influenced by the presence of metal complexes, such as iron, and mineral surfaces, which can catalyze degradation reactions. libretexts.orgmdpi.commicrobe.com These abiotic oxidation processes transform Pentadec-7-ene into more polar and often more biodegradable compounds, such as alcohols, aldehydes, and carboxylic acids.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a crucial process for the removal of hydrocarbons from the environment. enviro.wiki The structure of Pentadec-7-ene, a long-chain alkene, makes it a potential carbon source for various bacteria and fungi under both aerobic and anaerobic conditions.

Aerobic Biodegradation Studies

Under aerobic conditions, the biodegradation of hydrocarbons is generally faster and more efficient because oxygen is used as a powerful electron acceptor. mdpi.comwalshmedicalmedia.com The initial step in the aerobic degradation of alkenes and alkanes is the introduction of an oxygen atom, a reaction catalyzed by enzymes called oxygenases. mdpi.comwalshmedicalmedia.com

For long-chain alkanes, several enzymatic pathways are known, which are likely relevant for Pentadec-7-ene. These include:

Terminal Oxidation: An alkane monooxygenase (like AlkB) or a cytochrome P450 enzyme hydroxylates the terminal methyl group to form a primary alcohol. mdpi.comnih.gov This alcohol is then further oxidized to an aldehyde and a fatty acid, which enters the beta-oxidation pathway. walshmedicalmedia.comnih.gov

Sub-terminal Oxidation: The hydrocarbon can also be oxidized at a sub-terminal carbon atom, forming a secondary alcohol, which is then converted to a ketone. frontiersin.org A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is hydrolyzed to an alcohol and a fatty acid. frontiersin.org

Studies on various hydrocarbon-degrading bacteria, such as Pseudomonas and Acinetobacter, have shown their capability to metabolize a wide range of alkanes, including those of chain lengths similar to pentadecane (B166386). mdpi.comwalshmedicalmedia.com The presence of the double bond in Pentadec-7-ene may influence the initial site of attack, potentially leading to the formation of epoxides or diols as intermediates.

Table 2: Key Enzymes in Aerobic Hydrocarbon Degradation

Enzyme Class Function Substrate Example Reference
Alkane Monooxygenases (e.g., AlkB) Catalyzes the initial hydroxylation of medium-chain n-alkanes (C5-C12). n-Dodecane mdpi.com
Cytochrome P450 Monooxygenases Involved in the oxidation of medium-chain alkanes in some yeasts and bacteria. n-Hexadecane nih.gov
Long-chain Alkane Monooxygenases (e.g., LadA) Oxidizes long-chain n-alkanes. n-Hexadecane mdpi.com
Alcohol Dehydrogenase Oxidizes the primary alcohol to an aldehyde. 1-Alkanol nih.gov

| Aldehyde Dehydrogenase | Oxidizes the aldehyde to a fatty acid. | Alkanal | walshmedicalmedia.com |

Anaerobic Biodegradation Investigations

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and contaminated aquifers. enviro.wiki This process is generally slower than aerobic degradation due to the lower energy yield from alternative electron acceptors like nitrate (B79036), ferric iron (Fe(III)), or sulfate. enviro.wikinih.gov

While knowledge about the anaerobic degradation of many hydrocarbons remains incomplete, significant pathways have been identified. nih.gov For saturated alkanes, a common activation mechanism is the addition of the hydrocarbon to fumarate (B1241708), catalyzed by alkylsuccinate synthase (assA). ualberta.cafrontiersin.org This forms an alkylsuccinate derivative that can be further metabolized. frontiersin.org

Specific research on 1-alkenes has shown that sulfate-reducing bacteria, such as Desulfatibacillum aliphaticivorans, can anaerobically degrade them. researchgate.net The degradation pathway involves the oxidation of the double bond to form a primary alcohol, which is then converted to a fatty acid. researchgate.net It is plausible that Pentadec-7-ene could be degraded via a similar pathway, although the internal position of its double bond might necessitate different enzymatic machinery. The degradation often relies on syntrophic relationships, where different microbes work together to break down the compound. enviro.wikifrontiersin.org

Environmental Distribution and Persistence Modeling

Mathematical models are used to predict the environmental fate, transport, and persistence of chemicals like Pentadec-7-ene. taylorfrancis.com These models integrate the compound's physical-chemical properties with environmental parameters to simulate its behavior in soil, water, and air.

Key processes considered in these models include:

Advection and Dispersion: The movement of the chemical with the flow of water or air and its spreading within that medium. taylorfrancis.com

Sorption: The partitioning of the chemical between the dissolved phase and solid particles, such as soil organic carbon or sediment. taylorfrancis.comlyellcollection.org For a hydrophobic compound like Pentadec-7-ene, sorption to organic matter is expected to be significant, which can reduce its mobility but also its bioavailability for degradation. lyellcollection.org

Volatilization: The transfer of the chemical from water or soil to the atmosphere, governed by its Henry's Law constant.

Degradation: The rates of abiotic and biotic degradation processes discussed in the previous sections are incorporated as key removal terms. taylorfrancis.compjoes.com

Fugacity models, for instance, can estimate the partitioning of a hydrocarbon between different environmental compartments (air, water, soil, sediment). lyellcollection.org For heavy hydrocarbons, these models typically show a strong preference for partitioning into soil and organic phases rather than water or air. lyellcollection.org The persistence of Pentadec-7-ene in the environment will ultimately be determined by the interplay of these transport processes and the rates of its degradation. Its potential to persist is linked to its low water solubility and susceptibility to sorption, which can sequester it from degradative forces. mdpi.com

Metabolite Identification and Pathways of Degradation

The environmental fate of Pentadec-7-ene is determined by microbial degradation, which involves a series of enzymatic reactions that transform the alkene into various intermediate metabolites. The degradation can proceed through several pathways, primarily differing based on the initial point of oxidative attack and the presence or absence of oxygen. Both aerobic and anaerobic pathways have been identified for long-chain alkenes, leading to different sets of metabolites.

Under aerobic conditions, microorganisms such as bacteria and fungi utilize oxygen-dependent enzymes, primarily monooxygenases, to initiate the degradation process. enviro.wikiasm.org The attack can occur at the terminal methyl group, a sub-terminal saturated carbon, or at the carbon-carbon double bond.

One major aerobic pathway is terminal oxidation . This pathway begins with the hydroxylation of one of the terminal methyl groups of Pentadec-7-ene, catalyzed by an alkane monooxygenase (AlkB) or a cytochrome P450 monooxygenase. frontiersin.orgwalshmedicalmedia.com This initial step forms a primary alcohol, pentadec-7-en-1-ol. This alcohol is subsequently oxidized by alcohol dehydrogenase to the corresponding aldehyde, pentadec-7-en-1-al. Further oxidation by aldehyde dehydrogenase yields pentadec-7-enoic acid. walshmedicalmedia.comnih.gov This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into shorter-chain acyl-CoA molecules, which can be assimilated into the central metabolism of the microorganism.

Another significant aerobic route is subterminal oxidation . In this pathway, the initial hydroxylation occurs at a saturated carbon atom adjacent to the double bond or elsewhere along the carbon chain, forming a secondary alcohol (e.g., pentadec-7-en-6-ol or pentadec-7-en-5-ol). kemdiktisaintek.go.id This secondary alcohol is then oxidized to the corresponding ketone, such as pentadec-7-en-6-one. nih.gov A key enzymatic step in the further degradation of this ketone is a Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester. kemdiktisaintek.go.idnih.gov Hydrolysis of this ester by an esterase yields an alcohol and a carboxylic acid, which can be further metabolized. kemdiktisaintek.go.id

A third aerobic possibility involves direct oxidation at the double bond. This reaction, also mediated by a monooxygenase, would form an epoxide, 7,8-epoxypentadecane. grantome.com Epoxides are reactive compounds that can be hydrolyzed by an epoxide hydrolase to form a diol (pentadecane-7,8-diol). grantome.com This diol can then be further oxidized and cleaved for entry into cellular metabolic pathways.

Under anaerobic conditions, the degradation of alkenes proceeds through different initial activation mechanisms as molecular oxygen is not available. One documented pathway for 1-alkenes is the hydration of the double bond . This reaction would convert Pentadec-7-ene into a secondary alcohol, likely pentadecan-7-ol or pentadecan-8-ol. nih.govuni-konstanz.de This alcohol could then be oxidized to the corresponding ketone and subsequently metabolized.

Another key anaerobic mechanism, particularly for alkanes but also relevant for alkenes, is the addition of fumarate . This process, catalyzed by enzymes like alkylsuccinate synthase, involves the subterminal addition of the hydrocarbon to the double bond of fumarate. frontiersin.orgresearchgate.net For Pentadec-7-ene, this would likely occur at a carbon atom adjacent to the double bond, forming a substituted succinate (B1194679) derivative. These derivatives are then further degraded through a modified β-oxidation pathway. oup.com

The tables below summarize the key potential metabolites and the enzyme classes involved in the principal degradation pathways of Pentadec-7-ene.

Interactive Data Table: Potential Metabolites of Pentadec-7-ene Degradation

Metabolite NameChemical FormulaDegradation Pathway
Pentadec-7-en-1-olC₁₅H₃₀OAerobic Terminal Oxidation
Pentadec-7-en-1-alC₁₅H₂₈OAerobic Terminal Oxidation
Pentadec-7-enoic acidC₁₅H₂₈O₂Aerobic Terminal Oxidation
Pentadec-7-en-6-olC₁₅H₃₀OAerobic Subterminal Oxidation
Pentadec-7-en-6-oneC₁₅H₂₈OAerobic Subterminal Oxidation
7,8-EpoxypentadecaneC₁₅H₃₀OAerobic Double Bond Oxidation
Pentadecane-7,8-diolC₁₅H₃₂O₂Aerobic Double Bond Oxidation
Pentadecan-7-olC₁₅H₃₂OAnaerobic Hydration
(Pentadec-6-en-8-yl)succinic acidC₁₉H₃₄O₄Anaerobic Fumarate Addition

Interactive Data Table: Key Enzyme Classes in Pentadec-7-ene Degradation

Enzyme ClassRole in DegradationPathway
Monooxygenases (e.g., AlkB, P450)Initial hydroxylation of the alkene chainAerobic
Alcohol DehydrogenaseOxidation of alcohols to aldehydes or ketonesAerobic
Aldehyde DehydrogenaseOxidation of aldehydes to carboxylic acidsAerobic
Baeyer-Villiger MonooxygenaseConversion of ketones to estersAerobic
EsteraseHydrolysis of estersAerobic
Epoxide HydrolaseHydrolysis of epoxides to diolsAerobic
HydrataseAddition of water across the double bondAnaerobic
Alkylsuccinate SynthaseAddition of fumarate to the alkene chainAnaerobic

Emerging Applications and Research Directions for Pentadec 7 Ene Excluding Human Dosage/safety/clinical

Role as an Organic Synthesis Intermediate

The carbon-carbon double bond in Pentadec-7-ene is a key functional group that imparts reactivity, making it a valuable intermediate in organic synthesis. numberanalytics.comsavemyexams.com This reactivity allows for the transformation of the simple alkene into more complex and valuable molecules.

While specific examples of Pentadec-7-ene as a direct starting material in the synthesis of highly complex molecules are not yet widely reported in the literature, its potential is evident from research on similar structures. For instance, complex organic compounds featuring a pentadecane (B166386) backbone, such as bicyclo(10.3.0)pentadec-1(12)ene-2,6,7,11-tetrone, are considered valuable precursors or intermediates for the synthesis of even more intricate molecular architectures. Current time information in Nyong-et-Kellé, CM.ontosight.ai The double bond in Pentadec-7-ene can undergo a variety of addition reactions, such as hydrogenation, halogenation, hydrohalogenation, and hydration, to introduce new functional groups. scribd.com These functionalized derivatives can then serve as building blocks for larger molecules.

The table below outlines potential transformations of Pentadec-7-ene that could be exploited in complex molecule synthesis.

Reaction Type Reagents Product Type Potential Application
EpoxidationPeroxy acids (e.g., m-CPBA)Pentadec-7-ene oxideIntermediate for diols, amino alcohols
DihydroxylationOsO₄ or cold, dilute KMnO₄Pentadecane-7,8-diolBuilding block for polyesters, polyethers
Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂SHeptanal (B48729), OctanalPrecursors for fragrances, other aldehydes
HydroformylationCO, H₂, catalyst (e.g., Rh)7- or 8-FormylpentadecaneIntermediate for alcohols, carboxylic acids

This table represents theoretically possible reactions based on general alkene chemistry.

The polymerization of alkenes is a fundamental process in material science, leading to the production of a vast array of plastics and polymers. numberanalytics.comoit.edulibretexts.org Research into the polymerization of long-chain alpha-alkenes, such as those in the C15-C20 range, has shown their utility in creating polyalphaolefins (PAOs). ontosight.ai These polymers can be further modified, for example by oxidation, to enhance their properties for specific applications. ontosight.ai

While Pentadec-7-ene is an internal alkene, which can be less reactive in polymerization compared to terminal (alpha) alkenes, its potential as a monomer or co-monomer in polymer synthesis remains an area of interest. The resulting polymers would possess long alkyl side chains, which could impart properties such as hydrophobicity, flexibility, and a low glass transition temperature to the material. Research groups are actively exploring the synthesis and properties of polymers from various monomers to create advanced materials with tailored characteristics. wou.eduepa.gov The incorporation of a long-chain alkene like Pentadec-7-ene could be a strategy to develop new polymers for specialized applications.

Contribution to Natural Product Chemistry and Analog Development

The 15-carbon chain is a structural motif found in various natural products. For example, compounds with a pentadecene skeleton have been identified in the COCONUT database, a collection of natural products. naturalproducts.netnaturalproducts.net Furthermore, Pentadec-7-ene itself has been noted as a compound present in certain arthropods. ontosight.ai

The synthesis of analogs of natural products is a crucial area of research for discovering new compounds with enhanced or modified biological activities. libretexts.orgnobelprize.org Complex heterocyclic structures containing a pentadecene framework, such as 7,14-Dioxa-1-azadispiro[4.2.5.2]pentadec-1-ene 1-oxide derivatives, have been used in attempts to synthesize analogs of natural products like showdomycine. rsc.org This highlights the utility of the pentadecene scaffold in medicinal chemistry and analog development. The synthesis of derivatives from a basic structure like Pentadec-7-ene could provide a library of novel compounds for biological screening.

The table below lists some natural products or their analogs that contain a fifteen-carbon skeleton, illustrating the relevance of this carbon chain length in nature.

Compound Class Specific Example Source/Context
Dispiro Compounds7,14-Dioxa-1-azadispiro[4.2.5.2]pentadec-1-ene 1-oxideSynthetic precursor for azasugar analogues rsc.org
Arthropod ComponentsPentadec-7-eneIdentified in the mite Archegozetes longisetosus ontosight.ai
Dicarboxylic Acids1-Azatricyclo[6.5.2.0^{3,8}]pentadec-7-ene-2,4-dicarboxylic acidListed in natural product databases naturalproducts.net
Furan-containing compounds11-(2-Oxo-2,5-dihydrofuran-5-yl)-1-oxaspiro[4.10]pentadec-7-ene-14,5'-furan]-2',12-dioneListed in natural product databases naturalproducts.net

Advanced Materials Research Potential (e.g., lubricants, surfactants)

Long-chain hydrocarbons are the primary components of many lubricants and are fundamental to the formulation of surfactants. Oleochemicals, which are derived from natural fats and oils and include long-chain hydrocarbons, are used as base oils and additives in eco-friendly lubricants. numberanalytics.com Research on polymerized and oxidized C15-C20 alpha-alkenes indicates their application in the production of lubricants and surfactants. ontosight.ai Specifically, sulfurized polymers of C15-20 alpha-alkenes are used in lubricant compositions. epa.gov Given these precedents, Pentadec-7-ene is a strong candidate for research into new lubricant technologies. Its long, non-polar alkyl chains suggest it could exhibit favorable viscosity and thermal stability properties.

Furthermore, derivatives of long-chain hydrocarbons are key to surfactant technology. For example, a brominated derivative, 7-bromomethyl-pentadec-7-ene, is mentioned in the context of potential applications including lubricants. ontosight.aisciforum.netchemspider.comnih.gov The synthesis of acid hydrazides and their derivatives from long-chain carboxylic acids (which can be derived from alkenes) for potential industrial utilization has also been explored. acs.org This indicates a pathway for converting Pentadec-7-ene into amphiphilic molecules that could function as surfactants.

Future Research Avenues

The full potential of Pentadec-7-ene is yet to be unlocked, and several avenues of research warrant further investigation. A primary focus for future work will be the development of efficient and selective methods for its synthesis and functionalization.

The advancement of synthetic methodologies is crucial for making Pentadec-7-ene and its derivatives more accessible for research. Modern catalytic methods, particularly olefin metathesis, offer powerful tools for the synthesis of alkenes. nobelprize.org

Enyne metathesis, a reaction between an alkene and an alkyne catalyzed by ruthenium complexes, is a versatile method for creating 1,3-dienes and can be applied in both intermolecular (cross-enyne metathesis) and intramolecular (ring-closing enyne metathesis) contexts. organic-chemistry.orguwindsor.ca This strategy could be adapted to construct the Pentadec-7-ene backbone from smaller, readily available fragments.

Another promising technique is the silicon-tethered ring-closing metathesis, which has been successfully used to synthesize complex trisubstituted olefins. acs.org Such advanced strategies could provide stereocontrolled routes to specific isomers of Pentadec-7-ene (E or Z), which may be critical for its application in areas like polymer science or as a precursor for stereospecific natural product synthesis. The development of these and other novel synthetic pathways will undoubtedly accelerate the exploration of Pentadec-7-ene's applications. researchgate.net

Deeper Exploration of Biological Roles in Non-Human Systems

Pentadec-7-ene has been identified as a component of the complex chemical profiles of certain organisms, where it contributes to their interaction with their environment. While research is ongoing, current findings primarily point to its role as a semiochemical, a chemical involved in communication.

Detailed Research Findings:

One of the most well-documented roles of pentadec-7-ene is as a constituent of the defensive secretions of the oribatid mite, Archegozetes longisetosus. nih.govinrae.fr In these mites, the defensive glands release a mixture of compounds, including terpenes, other hydrocarbons, and two aromatic compounds. nih.gov Within this chemical blend, pentadec-7-ene is one of several hydrocarbons, such as pentadecane and various heptadecene isomers, that likely act as solvents for the more bioactive terpenes and aromatics which serve as alarm pheromones and predator repellents. nih.gov

Research into the biosynthesis of these compounds in A. longisetosus has provided significant insights. Studies using stable-isotope labeled precursors have shown that the mite synthesizes its defensive chemicals de novo. royalsocietypublishing.orgresearchgate.net This suggests an endogenous metabolic pathway for producing these compounds, including pentadec-7-ene, rather than acquiring them from their diet or from symbiotic microorganisms. royalsocietypublishing.orgresearchgate.net The investigation revealed the presence of a putative polyketide synthase (PKS) domain similar to that found in actinobacteria, hinting at a possible horizontal gene transfer event that enabled this biosynthetic capability in the mite. nih.govroyalsocietypublishing.org

While the primary identified role is within a defensive cocktail, the nature of alkenes in other biological systems suggests potential for other functions. Alkenes are common in the insect world, often acting as pheromones that mediate intraspecific behaviors like mating and aggregation. mdpi.comeg.netsakura.ne.jp For example, (Z)-7-Pentacosene is a known contact sex pheromone in fruit flies (Drosophila). caymanchem.com Although pentadec-7-ene itself has not been definitively identified as a standalone pheromone, its presence as a semiochemical in mites opens avenues for investigating similar roles in other non-human systems. mdpi.com

Table 1: Identified Biological Roles of Pentadec-7-ene in Non-Human SystemsOrganismBiological SystemObserved Role/ContextSupporting EvidenceOribatid Mite (Archegozetes longisetosus)Defensive Gland SecretionsComponent of a chemical blend containing alarm pheromones and predator repellents. nih.gov Likely serves as a solvent for bioactive compounds. nih.govGas Chromatography-Mass Spectrometry (GC-MS) analysis of gland extracts. nih.govinrae.frOribatid Mite (Archegozetes longisetosus)MetabolismBiosynthesized de novo, likely via a polyketide synthase (PKS) pathway. royalsocietypublishing.orgresearchgate.netStable-isotope labeling studies and whole-transcriptome sequencing. nih.govroyalsocietypublishing.org

Advanced Environmental Impact Assessment Methodologies

Assessing the environmental impact of a specific compound like pentadec-7-ene involves understanding its fate and transport in the environment. As a volatile organic compound (VOC), its potential effects are evaluated using sophisticated analytical and modeling techniques. intertek.commdpi.com

Environmental Fate of Alkenes:

Long-chain alkenes, the class of molecules to which pentadec-7-ene belongs, are subject to several environmental degradation processes.

Biodegradation: Alkenes are generally considered biodegradable by naturally occurring microorganisms in both soil and water. enviro.wiki Aerobic degradation is a primary pathway, where enzymes like oxygenases break down the hydrocarbon chains. enviro.wiki The rate of degradation can vary depending on environmental conditions and the complexity of the hydrocarbon. enviro.wiki

Photodegradation: In aquatic environments, long-chain alkenes produced by phytoplankton can undergo photodegradation when exposed to visible light. nih.gov The rate of this breakdown increases with the number of double bonds in the molecule, suggesting that alkenes can be significantly degraded in the euphotic zone of oceans. nih.gov

Advanced Assessment Methodologies:

To detect and quantify trace amounts of VOCs like pentadec-7-ene in environmental matrices (air, water, soil), and to model their potential impact, researchers employ a suite of advanced methods.

Analytical Detection Techniques: The accurate identification of VOCs requires robust and highly sensitive analytical methods. frontiersin.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both separating and identifying volatile compounds from complex samples. mdpi.compeerj.com To improve detection limits and handle different sample types, various extraction and introduction methods are used, including:

Solid Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate VOCs from a sample before GC-MS analysis. frontiersin.org It is known for its speed and high sensitivity, capable of reaching detection limits in the parts-per-billion (ppb) range. frontiersin.org

Purge and Trap (P&T): This method is used for removing volatile compounds with low water solubility from aqueous samples by bubbling an inert gas through the sample and trapping the released compounds for analysis. thermofisher.com

Headspace Analysis: Both static and dynamic headspace techniques are used to analyze the vapors above a solid or liquid sample, which is ideal for assessing VOC emissions from materials. intertek.com

Life Cycle Assessment (LCA): For manufactured chemicals, a screening LCA provides a "cradle-to-gate" perspective on potential environmental and health impacts. rsc.org This methodology considers the resource use and emissions from all activities, from raw material acquisition to the production of the substance, helping to identify environmental "hotspots" in a chemical's life cycle. rsc.org While not yet applied specifically to pentadec-7-ene, it represents a key methodology for future environmental assessments.

Table 2: Advanced Methodologies for Environmental Assessment of VOCs like Pentadec-7-eneMethodologyDescriptionApplicationGas Chromatography-Mass Spectrometry (GC-MS)A powerful technique that separates chemical components in a sample and identifies them based on their mass-to-charge ratio. mdpi.comQualitative and quantitative analysis of VOCs in environmental samples (air, water, soil). frontiersin.orgthermofisher.comSolid Phase Microextraction (SPME)A rapid, solvent-free extraction method that concentrates analytes onto a coated fiber for introduction into a GC. frontiersin.orgDetecting trace levels of VOCs in various matrices, enhancing sensitivity. frontiersin.orgPurge and Trap (P&T)An extraction method for volatile compounds from liquid samples by purging with gas and trapping the analytes. thermofisher.comAnalysis of VOCs in water, including drinking water and wastewater. thermofisher.comLife Cycle Assessment (LCA)A systematic analysis of the potential environmental impacts of a product or substance throughout its life cycle. rsc.orgEvaluating the resource use and emissions associated with the synthesis and production of a chemical. rsc.org

Integration of Multidisciplinary Approaches

The comprehensive study of a semiochemical like pentadec-7-ene is inherently a multidisciplinary endeavor. mdpi.com Understanding its origin, function, and ecological significance requires the combined expertise of chemists, biologists, ecologists, and molecular biologists. mdpi.compeerj.com This field of study, known as chemical ecology, bridges these disciplines to unravel the complex chemical communication networks in nature. peerj.comnih.gov

Case Study: Archegozetes longisetosus

The research on the mite A. longisetosus serves as an excellent model for this integrated approach.

Analytical Chemistry: Researchers used GC-MS to identify the individual components of the mite's defensive secretions, which led to the discovery of pentadec-7-ene within the mixture. nih.gov

Ecology & Behavioral Biology: Ecologists and behavioral biologists study how these chemical signals influence interactions between organisms, such as deterring predators or signaling alarm to other mites. nih.govmdpi.com

Molecular Biology & Biochemistry: To understand the origin of pentadec-7-ene, molecular biologists employed whole-transcriptome sequencing to search for genes related to its biosynthesis. royalsocietypublishing.org This led to the identification of a putative PKS gene. royalsocietypublishing.org Biochemists used stable-isotope labeling to trace the metabolic pathways and confirm that the mite synthesizes the compound itself from basic precursors like glucose and acetate (B1210297). royalsocietypublishing.orgresearchgate.net

This integration of disciplines allows for a holistic understanding, from the genetic basis of production to the ecological consequences of the compound's use. Future research on pentadec-7-ene and similar compounds will continue to rely on such collaborations to explore plant-insect interactions, microbial communication, and other complex biological systems. peerj.comnih.govdiva-portal.org

Table 3: Multidisciplinary Contributions to the Study of Pentadec-7-eneDisciplineKey ContributionResearch Question AddressedAnalytical ChemistryIdentification and quantification of the compound in natural sources. nih.govWhat is the chemical composition of the mite's secretions?EcologyStudying the role of the chemical in predator-prey and intraspecific interactions. mdpi.compeerj.comHow does this compound affect the organism's survival and communication?Behavioral BiologyDesigning bioassays to determine the behavioral response of other organisms to the compound. mdpi.comDoes this compound attract, repel, or have another effect on other organisms?Molecular BiologySequencing transcriptomes and genomes to identify genes involved in biosynthesis. royalsocietypublishing.orgWhat are the genetic underpinnings of the compound's production?BiochemistryUsing isotopic labeling to elucidate the metabolic pathways for synthesis. royalsocietypublishing.orgresearchgate.netHow does the organism produce this specific compound?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.